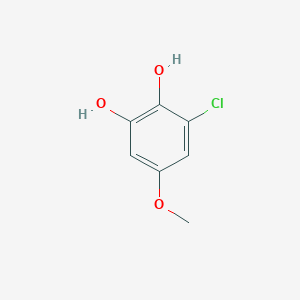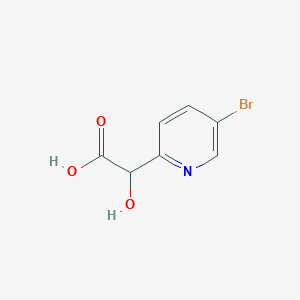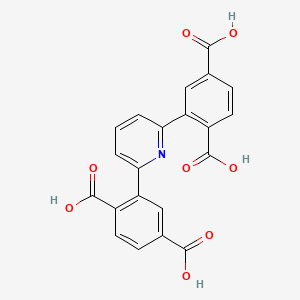
Eicosyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosyl phosphate is an organic compound that belongs to the class of alkyl phosphates It is characterized by a long eicosyl chain (a twenty-carbon chain) attached to a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosyl alcohol with phosphoric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for the efficient mixing of reactants and the control of reaction parameters. The use of a continuous flow reactor also enables the production of this compound on a larger scale, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound esters.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: this compound esters.
Reduction: Eicosyl alcohol.
Substitution: Various substituted eicosyl derivatives.
Scientific Research Applications
Eicosyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular signaling and membrane biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of eicosyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a signaling molecule, modulating various cellular processes. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the desired biological response. The exact molecular targets and pathways involved depend on the specific context in which this compound is used.
Comparison with Similar Compounds
Cetyl phosphate: Similar in structure but with a shorter carbon chain.
Stearyl phosphate: Another alkyl phosphate with an eighteen-carbon chain.
Oleyl phosphate: Contains an unsaturated carbon chain.
Comparison: Eicosyl phosphate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
42714-96-5 |
|---|---|
Molecular Formula |
C20H43O4P |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
InChI Key |
XGIDNLGWAKKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)



![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)


![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)



